(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid

Stereochemistry Enzyme Inhibition Antibacterial

Sourcing the incorrect diastereomer derails stereoselective synthesis and enzyme inhibition studies. This (2R,3R)-configured β-amino-α-hydroxy acid building block, featuring a p-tolyl substituent, ensures configurational integrity for SAR matrices and chiral ligand design. • Enables full diastereomeric matrix generation for methionine aminopeptidase inhibitor SAR. • Purity ≥98% minimizes deletion peptide risk in Fmoc-SPPS, reducing purification burden. • p-Tolyl group enhances lipophilicity (XLogP3-AA = -2.2) and provides a diagnostic ¹H NMR handle.

Molecular Formula C10H13NO3
Molecular Weight 195.21
CAS No. 1391437-17-4
Cat. No. B3047412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid
CAS1391437-17-4
Molecular FormulaC10H13NO3
Molecular Weight195.21
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C(C(=O)O)O)N
InChIInChI=1S/C10H13NO3/c1-6-2-4-7(5-3-6)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m1/s1
InChIKeyMXALXDNRLYPVEU-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic Acid: Chiral Building Block Overview


(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid (CAS 1391437-17-4) is a chiral β-amino-α-hydroxy acid derivative possessing two defined stereocenters and an aromatic p-tolyl substituent [1]. With a molecular formula of C10H13NO3 and a molecular weight of 195.21 g/mol, it serves as a versatile intermediate in stereoselective synthesis, asymmetric catalysis, and peptidomimetic design . Its structural features—a β-amino group, an α-hydroxyl group, and a 4-methylphenyl ring—confer distinct hydrogen-bonding capacity and influence both solubility and reactivity profiles compared to simpler aromatic analogs .

Stereochemical Identity and Procurement Value


Substituting (2R,3R)-3-amino-2-hydroxy-3-(p-tolyl)propanoic acid with a generic ‘in-class’ alternative is not scientifically viable because the (2R,3R) absolute configuration is non-interchangeable with its diastereomers (e.g., 2S,3R or 2R,3S) or unsubstituted phenyl analogs. As demonstrated by the co-crystal structure of the (2S,3R) diastereomer bound to bacterial methionine aminopeptidase (PDB 2GG8), the stereochemistry at both the α- and β-carbons dictates binding interactions and inhibitory potency [1]. Even minor modifications—such as replacing the p-tolyl group with a phenyl ring or inverting a single stereocenter—profoundly alter the compound's hydrogen-bonding geometry (3 H-bond donors, 4 acceptors) and its computed logP (-2.2), directly impacting molecular recognition in both enzyme inhibition and peptide coupling applications [2].

Quantitative Differentiation from Closest Analogs


Stereochemical Identity vs. (2S,3R) Diastereomer

The target compound's (2R,3R) configuration is explicitly defined, whereas the structurally related inhibitor bound in the PDB 2GG8 methionine aminopeptidase complex adopts the (2S,3R) configuration [1]. The two diastereomers possess identical molecular formulas and connectivity but differ in the spatial orientation at the α-carbon (C2). This stereochemical divergence is known to generate distinct dihedral angles in the propanoic acid backbone and alter the presentation of the p-tolyl ring, which directly influences binding pocket complementarity [1].

Stereochemistry Enzyme Inhibition Antibacterial

Aromatic Substituent Effect on Lipophilicity

Replacing the p-tolyl group with an unsubstituted phenyl ring—as in the commercially available analog (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (CAS 55325-50-3)—results in a measurable change in calculated logP. The target p-tolyl compound has a computed XLogP3-AA of -2.2, whereas the phenyl analog has a lower computed XLogP3-AA value [1]. The additional methyl group on the aromatic ring increases lipophilicity and may enhance membrane permeability or alter hydrophobic packing interactions in biological targets.

Physicochemical Properties Lipophilicity LogP

Commercial Purity Benchmarking

Multiple reputable suppliers, including Leyan and MolCore, consistently list this compound at 98% purity or higher (NLT 98%) . In comparison, the phenyl analog (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid is frequently offered at 95% purity by vendors such as Fluorochem . This 3 percentage-point purity differential may be significant for applications requiring high enantiomeric excess and minimal byproduct interference in multi-step syntheses.

Purity Quality Control Procurement

Hydrogen-Bond Donor/Acceptor Profile vs. Halogenated Analogs

The target compound possesses 3 hydrogen bond donors and 4 hydrogen bond acceptors, identical to its phenyl analog but distinct from halogenated derivatives such as 3-amino-2-hydroxy-3-(4-chlorophenyl)propanoic acid, which introduces an additional halogen-bond acceptor [1]. The absence of halogen substituents preserves a purely hydrogen-bond-driven supramolecular interaction profile, which may be advantageous in crystal engineering or in biological contexts where halogen bonding could introduce off-target interactions.

Hydrogen Bonding Crystal Engineering Supramolecular Chemistry

Strategic Application Scenarios


Peptidomimetic Methionine Aminopeptidase Inhibitors

Crystallographic evidence from PDB 2GG8 demonstrates that the (2S,3R) diastereomer of the p-tolyl β-amino-α-hydroxy acid scaffold binds to bacterial methionine aminopeptidase [1]. Procurement of the (2R,3R) diastereomer enables systematic structure-activity relationship (SAR) studies to probe the stereochemical determinants of enzyme inhibition. Using the 98% pure (2R,3R) building block, researchers can generate a full diastereomeric matrix of inhibitor candidates to identify the optimal configuration for antibacterial potency, an endeavor that is impossible if the incorrect diastereomer is substituted.

Chiral Ligand Development for Asymmetric Catalysis

The defined (2R,3R) stereochemistry and the p-tolyl group's enhanced lipophilicity (XLogP3-AA = -2.2) [2] make this compound a valuable precursor for chiral ligands in transition-metal-catalyzed asymmetric reactions . Compared to the phenyl analog (CAS 55325-50-3), the additional methyl substituent can improve catalyst solubility in non-polar solvents and provide a diagnostic 1H NMR signal (singlet for the p-CH3 group) for reaction monitoring, offering practical advantages in process chemistry scale-up.

High-Purity Peptide Coupling in Solid-Phase Synthesis

With a minimum purity of 98% , the p-tolyl derivative surpasses the 95% typical of the phenyl analog , reducing the risk of accumulating deletion peptides in solid-phase peptide synthesis. The Fmoc-protected derivative (N-Fmoc-(2R,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoic acid) is commercially available, enabling direct incorporation into standard Fmoc-SPPS protocols . The higher starting purity translates to higher crude peptide purity and lower purification burden.

Crystal Engineering and Supramolecular Chemistry

The 3 hydrogen-bond donors and 4 acceptors of the p-tolyl compound, combined with the absence of halogen atoms, yield a purely hydrogen-bond-driven crystal packing landscape [2]. This makes it an ideal co-former for pharmaceutical cocrystal screening where halogen bonding is undesirable. The consistent 98% purity from suppliers ensures reproducibility in crystallization trials, a critical factor when screening for new solid forms.

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